molecular formula C9H9Cl2N3O2 B15292518 N-Hydroxy Guanfacine

N-Hydroxy Guanfacine

Cat. No.: B15292518
M. Wt: 262.09 g/mol
InChI Key: VQRVNLJQBDMQHF-UHFFFAOYSA-N
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Description

N-Hydroxy Guanfacine is a derivative of Guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Guanfacine typically involves the hydroxylation of Guanfacine. One common method starts with Guanfacine hydrochloride, which is dissolved in a suitable solvent such as methanol. The hydroxylation reaction is then carried out using a hydroxylating agent like hydrogen peroxide or a peracid under controlled conditions. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the selective formation of the N-hydroxy derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Guanfacine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced back to Guanfacine under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Regeneration of Guanfacine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-Hydroxy Guanfacine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and hypertension.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

N-Hydroxy Guanfacine exerts its effects primarily through the activation of alpha-2A adrenergic receptors. This activation leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The compound also influences neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects in conditions like ADHD and hypertension.

Comparison with Similar Compounds

Similar Compounds

    Guanfacine: The parent compound, used for ADHD and hypertension.

    Clonidine: Another alpha-2 adrenergic receptor agonist with similar therapeutic uses.

    Methyldopa: An alpha-2 adrenergic receptor agonist used primarily for hypertension.

Uniqueness

N-Hydroxy Guanfacine is unique due to the presence of the hydroxyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic effects or reduce side effects compared to its parent compound and other similar drugs.

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-[(Z)-(hydroxyhydrazinylidene)methyl]acetamide

InChI

InChI=1S/C9H9Cl2N3O2/c10-7-2-1-3-8(11)6(7)4-9(15)12-5-13-14-16/h1-3,5,14,16H,4H2,(H,12,13,15)

InChI Key

VQRVNLJQBDMQHF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N/C=N\NO)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC=NNO)Cl

Origin of Product

United States

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